(2R)-3-methoxypropane-1,2-diol
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Overview
Description
®-3-methoxypropane-1,2-diol is an organic compound with the molecular formula C4H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3-methoxypropane-1,2-diol can be synthesized through several methods. One common method involves the reaction of ®-glycidol with methanol in the presence of an acid catalyst. The reaction typically occurs at room temperature and yields ®-3-methoxypropane-1,2-diol as the primary product.
Industrial Production Methods
In an industrial setting, ®-3-methoxypropane-1,2-diol is produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
®-3-methoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are employed under mild conditions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-methoxypropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of ®-3-methoxypropane-1,2-diol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
(S)-3-methoxypropane-1,2-diol: The enantiomer of ®-3-methoxypropane-1,2-diol.
1,2-propanediol: Lacks the methoxy group.
3-methoxy-1-propanol: Similar structure but different functional group positioning.
Uniqueness
®-3-methoxypropane-1,2-diol is unique due to its chiral nature and the presence of both methoxy and hydroxyl groups. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C4H10O3 |
---|---|
Molecular Weight |
106.12 g/mol |
IUPAC Name |
(2R)-3-methoxypropane-1,2-diol |
InChI |
InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
PSJBSUHYCGQTHZ-SCSAIBSYSA-N |
Isomeric SMILES |
COC[C@@H](CO)O |
Canonical SMILES |
COCC(CO)O |
Origin of Product |
United States |
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